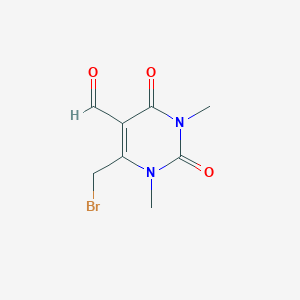![molecular formula C9H11Cl2NS B1315552 {2-[(2,4-Dichlorobenzyl)thio]ethyl}amine CAS No. 27955-92-6](/img/structure/B1315552.png)
{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine” is a chemical compound with the CAS Number: 27955-90-4 . It has a molecular weight of 236.16 . This compound is used in scientific research and exhibits high complexity due to its complex structure.
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(3,4-dichlorobenzyl)sulfanyl]ethanamine . The InChI code for this compound is 1S/C9H11Cl2NS/c10-8-2-1-7(5-9(8)11)6-13-4-3-12/h1-2,5H,3-4,6,12H2 .Physical And Chemical Properties Analysis
The compound “{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine” has a molecular weight of 236.16 .Scientific Research Applications
Environmental Impact and Toxicology
Studies on related compounds such as 2,4-D herbicides have highlighted the potential environmental and toxicological impacts of chemical agents. These herbicides are widely used in agriculture and can indirectly affect natural environments. Research has shown that 2,4-D herbicides could have toxic effects depending on the dosage and exposure frequency, underscoring the importance of understanding the environmental fate and behavior of similar compounds like {2-[(2,4-Dichlorobenzyl)thio]ethyl}amine (Islam et al., 2017).
Analytical and Detection Methods
The development of analytical methods for detecting hazardous compounds, including amines and their derivatives, is crucial for environmental and health safety. Techniques such as high-performance liquid chromatography (HPLC) have been used to quantify biogenic amines and related compounds in various matrices, which is essential for monitoring their presence and understanding their potential risks (Önal, 2007).
Role in Chemical Synthesis
Amines and amine-related compounds serve as key intermediates in chemical synthesis, including the synthesis of heterocycles and other biologically active compounds. The reaction of chloral with substituted anilines, for instance, demonstrates the complexity and potential of amines in generating diverse chemical structures with various applications, from catalysts to biologically active molecules (Issac & Tierney, 1996).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been identified as effective methods for degrading nitrogen-containing compounds, including amines. These processes can mineralize resistant compounds, improving the efficacy of water treatment systems and reducing the risk of toxic degradation products. Research in this area focuses on optimizing conditions to achieve efficient degradation, which is crucial for the environmental management of amine-containing pollutants (Bhat & Gogate, 2021).
Safety And Hazards
The safety data sheet for a similar compound, 2,4-Dichlorobenzyl chloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . In case of inhalation, skin contact, or eye contact, immediate medical attention is required .
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5H,3-4,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKDUTUBQFHUBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)







![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)


![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)
